molecular formula C19H16N4O B5375565 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole

5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole

Cat. No. B5375565
M. Wt: 316.4 g/mol
InChI Key: JZUYLMLMFIPWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole is a chemical compound that has attracted significant attention from the scientific community due to its potential use in various fields. This compound, also known as MPTP, is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole acts as a potent inhibitor of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has also been found to inhibit the activity of other kinases such as AKT and ERK1/2.
Biochemical and Physiological Effects:
5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole can inhibit the growth of cancer cells by inducing apoptosis. 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has also been found to reduce the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In animal studies, 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has been found to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and can be used as a tool compound to study the role of CK2 in various cellular processes. 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole is also easy to synthesize and purify, which makes it readily available for research. However, 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has some limitations as well. It has low solubility in water, which makes it difficult to use in aqueous solutions. 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole can also exhibit non-specific binding to other proteins, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole. One direction is to study its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify other targets of 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole. It would also be interesting to study the structure-activity relationship of 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole and design more potent and selective inhibitors of protein kinase CK2. Finally, it would be beneficial to develop more efficient methods for the synthesis and purification of 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole.
Conclusion:
In conclusion, 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole is a pyrazole derivative that has attracted significant attention from the scientific community due to its potential use in various fields. It is a potent inhibitor of protein kinase CK2 and has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole, which can lead to the development of new drugs and therapies.

Synthesis Methods

5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole can be synthesized using different methods, but the most common method is the reaction between 2-methoxyphenyl isocyanate and 4-(2-bromoacetamido)phenyl-1H-pyrazole in the presence of potassium carbonate. This reaction leads to the formation of 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole, which is then purified using column chromatography. Another method involves the reaction of 4-(2-bromoacetamido)phenyl-1H-pyrazole with 2-(2-methoxyphenyl)-1H-imidazole in the presence of a palladium catalyst.

Scientific Research Applications

5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has been extensively studied for its potential use in various fields such as medicinal chemistry, drug design, and neuroscience. It has been found that 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole can act as a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes. 5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(1H-pyrazol-5-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-24-18-5-3-2-4-16(18)19-20-12-13-23(19)15-8-6-14(7-9-15)17-10-11-21-22-17/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYLMLMFIPWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CN2C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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